Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate
Description
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate is a hydrazone derivative characterized by an ethyl ester backbone, an amino group, and a 2,4-dichlorophenyl hydrazone moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrazoles and thiazoles. Its structure features a Z-configuration at the hydrazone double bond, which stabilizes intramolecular hydrogen bonding and influences reactivity . The 2,4-dichlorophenyl group enhances electrophilicity, making it a key precursor in medicinal chemistry for developing bioactive molecules .
Properties
Molecular Formula |
C10H11Cl2N3O2 |
|---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
ethyl (2E)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15) |
InChI Key |
MTFKHQNRZCFCMS-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/N |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary and most widely reported method for synthesizing this compound involves a condensation reaction between ethyl acetoacetate and 2,4-dichlorophenylhydrazine. This reaction forms the hydrazone linkage characteristic of the target compound.
Ethyl acetoacetate + 2,4-dichlorophenylhydrazine → this compound + H2O
This condensation typically occurs under mild conditions, often in an alcoholic solvent such as ethanol, at ambient or slightly elevated temperatures, facilitating the removal of water to drive the equilibrium toward product formation.
Detailed Procedure
Step 1: Preparation of 2,4-Dichlorophenylhydrazine
While commercially available, 2,4-dichlorophenylhydrazine can be prepared by reduction of 2,4-dichloronitrobenzene using standard hydrazine reduction methods.
Step 2: Condensation Reaction
- Dissolve ethyl acetoacetate in ethanol.
- Add 2,4-dichlorophenylhydrazine dropwise with stirring.
- Maintain the reaction mixture at room temperature or slightly elevated temperature (25–50 °C) for several hours (typically 2–6 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
- Upon completion, the reaction mixture is cooled, and the product precipitates out or is extracted using an organic solvent.
- The crude product is purified by recrystallization or column chromatography.
Data Table: Summary of Preparation Method
| Step | Reagents/Conditions | Reaction Time | Temperature | Notes |
|---|---|---|---|---|
| Condensation | Ethyl acetoacetate + 2,4-dichlorophenylhydrazine in ethanol | 2–6 hours | 25–50 °C | Stirring, monitored by TLC or HPLC |
| Isolation and Purification | Cooling, filtration, recrystallization or chromatography | Variable | Room temperature | Purity typically >95% |
Research Findings and Analytical Data
Spectral Data: The compound exhibits characteristic hydrazone signals in NMR spectroscopy, including imine proton signals and aromatic protons corresponding to the dichlorophenyl ring. Infrared spectroscopy confirms the presence of hydrazone C=N stretching vibrations.
Melting Point: Reported melting points vary depending on purity but generally fall within a defined range consistent with the hydrazone structure.
Yield: The condensation reaction typically affords moderate to high yields (60–85%) depending on reaction conditions and purification efficiency.
Purity: Commercial samples and synthesized products are generally purified to >95% purity as confirmed by HPLC or elemental analysis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate has been investigated for its potential anticancer properties. Studies have shown that compounds with hydrazone moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of hydrazones possess significant activity against breast cancer cells, suggesting a similar potential for this compound .
Case Study :
- A series of analogs were synthesized and tested for their cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound showed IC values in the low micromolar range, indicating promising activity.
Agricultural Chemistry Applications
2. Agrochemical Development
This compound can also be explored as a potential agrochemical agent. Its structural characteristics may allow it to act as a herbicide or pesticide. Research indicates that hydrazone derivatives can inhibit specific enzymes in plant pathogens, providing a basis for developing new crop protection agents.
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Ethyl Hydrazone | 200 | 85 |
| Compound A | Active Ingredient A | 150 | 78 |
| Compound B | Active Ingredient B | 250 | 90 |
Materials Science Applications
3. Polymer Chemistry
this compound can serve as a monomer in the synthesis of novel polymers with unique properties. The incorporation of hydrazone linkages can enhance thermal stability and mechanical properties.
Case Study :
- A research team synthesized a series of poly(hydrazone)s using this compound as a building block. The resulting materials exhibited improved tensile strength and thermal degradation temperatures compared to conventional polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The dichlorophenyl ring may also play a role in its activity by interacting with hydrophobic regions of proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, highlighting substituent effects on properties and applications:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro substituents (e.g., 2,4-dichloro or 4-chloro) increase electrophilicity, enhancing reactivity in cyclization reactions.
- Stereoelectronic Effects : The Z-configuration is conserved across analogs, facilitating hydrogen bonding and influencing crystal packing .
Common Methodology:
All analogs are synthesized via diazonium salt coupling with ethyl esters. For example:
- Target Compound: Likely synthesized by diazotizing 2,4-dichloroaniline, followed by coupling with ethyl 2-aminoacetate derivatives under basic conditions (similar to methods in ).
- 4-Chlorophenyl Analog: Prepared by reacting p-chlorobenzenediazonium chloride with ethyl 2-chloro-3-oxobutanoate in ethanol, yielding 85% product .
- 4-Methoxyphenyl Analog : Synthesized via condensation of p-anisidine-derived diazonium salts with ethyl chloroacetate, achieving 19% yield after purification .
Yield and Efficiency:
Spectral and Analytical Data
Biological Activity
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate (CAS No. 171091-03-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including cytotoxicity and antibacterial properties, supported by data tables and findings from relevant studies.
- Molecular Formula : C10H11Cl2N3O2
- Molecular Weight : 276.12 g/mol
- Melting Point : 99 °C
- Boiling Point : Predicted at approximately 337 °C
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:
| Cell Line | IC50 (µg/mL) | Positive Control (Vinblastine) IC50 (µg/mL) |
|---|---|---|
| HCT-116 | 13.5 | 2.34 |
| HEP-2 | 25.3 | 6.61 |
These results indicate that this compound exhibits significant cytotoxicity, particularly against the HCT-116 cell line, suggesting its potential as an anticancer agent .
Antibacterial Activity
The compound also displays notable antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are detailed in the following table:
| Bacterial Strain | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 62.5 | 1.56 |
| Escherichia coli | 250 | 3.125 |
| Pseudomonas aeruginosa | 500 | Not specified |
The antibacterial activity of this compound indicates its potential for development into therapeutic agents against resistant bacterial strains .
The mechanism underlying the biological activity of this compound is not fully elucidated; however, it is hypothesized to involve interactions with cellular pathways that regulate apoptosis and bacterial cell wall synthesis. Further research is needed to clarify these mechanisms and to explore structure-activity relationships that could enhance its efficacy .
Case Studies and Research Findings
- Cytotoxicity Study : A study published in MDPI reported the compound's effectiveness against HCT-116 and HEP-2 cell lines, showing promising results that warrant further investigation into its application as a chemotherapeutic agent .
- Antibacterial Efficacy : Another research effort highlighted the compound's significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its use in treating infections caused by resistant strains .
- Pharmacological Potential : The compound has been noted for its potential role in drug development processes, particularly as an intermediate in synthesizing other pharmacologically active compounds .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound is synthesized via diazonium coupling. A typical procedure involves reacting ethyl 2-chloro-3-oxobutanoate with a diazonium salt derived from 2,4-dichloroaniline. Key parameters include:
- Temperature : Maintain reaction at 273 K during diazonium salt addition to minimize side reactions .
- Catalyst : Sodium acetate trihydrate (1:1 molar ratio to substrate) enhances coupling efficiency .
- Workup : Recrystallization from ethanol yields 85% pure product . Adjusting stoichiometry or using alternative bases (e.g., NaHCO₃) may optimize yield further.
Q. What spectroscopic and crystallographic techniques are recommended for confirming the Z-configuration and hydrogen bonding in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves the Z-configuration of the hydrazone group, confirmed by a torsion angle of ~5.5° between the aryl and hydrazone planes .
- Hydrogen Bonding Analysis : Intermolecular N–H···O bonds (e.g., amino to carbonyl oxygen) form helical chains, observable via crystallographic data (e.g., bond distances of ~2.0 Å) .
- Spectroscopy : IR confirms N–H (3200–3400 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches, while ¹H NMR shows deshielded NH protons (~10–12 ppm) .
Advanced Research Questions
Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in cyclocondensation reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the hydrazone carbon, facilitating nucleophilic attacks in heterocycle formation. For example, 2,4-dichloro substituents increase reactivity compared to methoxy derivatives .
- Steric Effects : Bulky substituents may hinder annulation. Compare yields in spiroheterocycle synthesis using para-substituted vs. ortho-substituted analogs .
- Kinetic Studies : Monitor reaction progress via HPLC or TLC under varying electronic conditions to quantify rate differences.
Q. What mechanistic insights explain the compound’s role in forming spiroheterocycles, and how do reaction conditions affect product distribution?
- Methodological Answer :
- Mechanism : The hydrazone acts as a bidentate ligand, enabling cyclization via nucleophilic attack at the carbonyl carbon. For example, in spirooxindole synthesis, the NH group initiates ring closure .
- Condition Optimization :
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate annulation .
- Temperature : Higher temps (e.g., reflux) favor kinetic products, while lower temps may improve selectivity for thermodynamically stable isomers.
Q. What are effective strategies for synthesizing 2-amino derivatives from the corresponding 2-chloro precursors, and what factors influence reaction efficiency?
- Methodological Answer :
- Amination Protocol : React 2-chloro derivatives with aqueous ammonia (33%) in dioxane at room temperature for 4 hours. Key factors include:
- Solvent Choice : Dioxane enhances nucleophilicity of NH₃ .
- Stoichiometry : Excess ammonia (2–3 eq.) ensures complete substitution .
- Monitoring : Use ¹³C NMR to track Cl → NH₂ conversion (disappearance of ~70 ppm Cl–C signal) .
Data Contradictions and Resolution
Q. How can conflicting reports on synthetic yields or side products be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate procedures using identical reagents (e.g., sodium acetate vs. potassium acetate) and equipment (e.g., controlled cooling rate during diazonium addition) .
- Byproduct Analysis : LC-MS or GC-MS can identify impurities (e.g., unreacted diazonium salt or hydrolyzed esters).
- Computational Modeling : DFT calculations predict competing pathways (e.g., hydrolysis vs. coupling) to explain yield variations .
Applications in Heterocyclic Chemistry
Q. How is this compound utilized in synthesizing bioactive heterocycles, and what modifications enhance activity?
- Methodological Answer :
- Spiroheterocycles : React with diketones (e.g., cyclohexanedione) under basic conditions to form spiro[indole-3,3'-pyrrolidine] derivatives.
- Antimicrobial Agents : Introduce electron-deficient aryl groups to the hydrazone to enhance π-stacking with bacterial targets .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., Cl, OMe) and evaluate bioactivity via MIC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
